

X-ray Crystallography of 1,7-Naphthyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *8-Bromo-1,7-naphthyridin-6-amine*

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For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a range of biological activities. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-based drug design and for elucidating structure-activity relationships. This guide provides a comparative analysis of the X-ray crystallographic data of a selected 1,7-naphthyridine derivative, offering insights into its solid-state conformation and comparing it with a closely related 1,8-naphthyridine analogue to highlight the impact of nitrogen placement on the crystal structure.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a representative 1,7-naphthyridine derivative, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, and a 1,8-naphthyridine derivative for comparative purposes. The scarcity of publicly available, detailed crystallographic data for a wide range of 1,7-naphthyridine derivatives necessitates this comparative approach with a more extensively studied isomer.

Parameter	4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[1]	2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5)
Chemical Formula	C ₉ H ₇ CIN ₂ O ₂	C ₂₁ H ₁₉ FN ₆ O
Molecular Weight	210.62	390.42
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P-1
a (Å)	9.3983 (4)	7.5404
b (Å)	13.8786 (5)	10.4513
c (Å)	13.5643 (5)	16.759
α (°)	90	88.513
β (°)	107.663 (3)	78.037
γ (°)	90	71.784
Volume (Å ³)	1685.86 (11)	1226.2
Z	8	2
Temperature (K)	100	126
Radiation type	Cu Kα	Cu Kα

Experimental Protocols

Synthesis and Crystallization of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[1]

Synthesis: The title compound was prepared through the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a solution of methanol and potassium hydroxide.[1] Warm solutions of hydroxylamine hydrochloride and potassium hydroxide in methanol were mixed, and the resulting solution was added to methyl 4-chloro-3-(prop-1-ynyl)picolinate. The mixture was heated to reflux, leading to the formation of a precipitate. After cooling, the precipitate was

collected, quenched with acetic acid, and triturated in ethyl acetate. The final product was obtained after filtration and concentration of the filtrate.

Crystallization for X-ray Diffraction: Single crystals of sufficient quality for X-ray diffraction were obtained by dissolving a small sample of the synthesized compound in a 1:1 mixture of methanol and dichloromethane and heating it to 50°C until the solvent evaporated.[\[1\]](#)

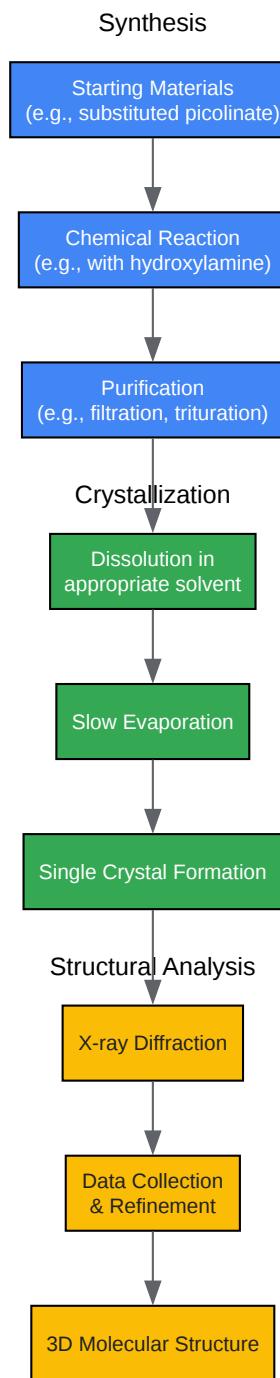
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was collected at 100 K using Cu K α radiation. The structure was solved and refined using standard crystallographic software packages. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

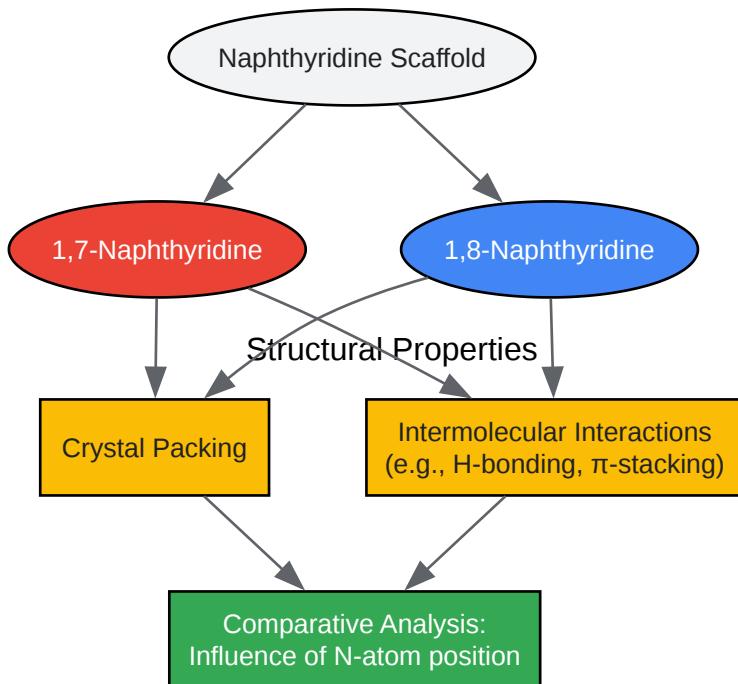
Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general workflow for the synthesis and structural analysis of 1,7-naphthyridine derivatives and the logical framework for comparing isomeric structures.

Experimental Workflow for 1,7-Naphthyridine Derivatives



Comparative Analysis of Naphthyridine Isomers

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References

- 1. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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